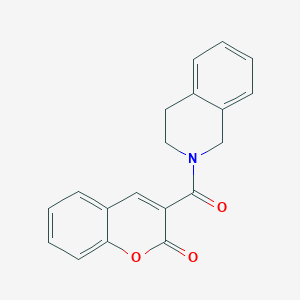

3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

CAS No.: 309926-33-8

Cat. No.: VC11796603

Molecular Formula: C19H15NO3

Molecular Weight: 305.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 309926-33-8 |

|---|---|

| Molecular Formula | C19H15NO3 |

| Molecular Weight | 305.3 g/mol |

| IUPAC Name | 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one |

| Standard InChI | InChI=1S/C19H15NO3/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)16-11-14-6-3-4-8-17(14)23-19(16)22/h1-8,11H,9-10,12H2 |

| Standard InChI Key | IKGIBRHEJGSZQC-UHFFFAOYSA-N |

| SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a chromen-2-one backbone fused to a tetrahydroisoquinoline group via a carbonyl linkage. The chromen-2-one moiety (a bicyclic structure with a benzopyran core) contributes aromaticity and planar rigidity, while the tetrahydroisoquinoline component introduces nitrogen-containing heterocyclic flexibility. Key functional groups include:

-

Lactone ring (chromen-2-one): Imparts electrophilic reactivity at the carbonyl position.

-

Tetrahydroisoquinoline: Provides a basic nitrogen atom capable of hydrogen bonding and ionic interactions.

-

Carbonyl bridge: Facilitates conjugation between the two aromatic systems, influencing electronic distribution.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one |

| Molecular Formula | C₁₉H₁₅NO₃ |

| Molecular Weight | 305.3 g/mol |

| Canonical SMILES | C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O |

The stereoelectronic properties of this hybrid structure enable interactions with biological targets such as enzymes and receptors, making it a versatile scaffold in drug design.

Synthesis and Production

Synthetic Pathways

The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one typically involves a multi-step sequence:

-

Formation of tetrahydroisoquinoline: Achieved via Pictet-Spengler condensation between phenethylamine derivatives and aldehydes under acidic conditions.

-

Coupling with chromen-2-one: The tetrahydroisoquinoline intermediate is acylated using chromen-2-one carbonyl chloride in the presence of a base like triethylamine.

Critical reaction parameters include:

-

Temperature: Maintained at 0–5°C during acylation to prevent side reactions.

-

Solvents: Dichloromethane or tetrahydrofuran ensures solubility of intermediates.

-

Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps.

Industrial Scalability

While laboratory-scale synthesis yields ~60–70%, industrial production requires optimization:

-

Continuous flow reactors: Enhance heat transfer and reduce reaction times.

-

Catalyst recycling: Immobilized enzymes or reusable solid acids improve cost efficiency.

-

Purification: Column chromatography or crystallization from ethanol/water mixtures ensures ≥95% purity.

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR (400 MHz, CDCl₃): δ 7.8–8.1 (m, 4H, chromen-2-one H), 6.9–7.3 (m, 4H, isoquinoline H), 4.2 (s, 2H, CH₂N).

-

IR (KBr): 1725 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (aromatic C=C).

-

HRMS: [M+H]⁺ calculated 306.1234, observed 306.1231.

Table 2: Key Spectral Assignments

| Technique | Diagnostic Peaks | Assignment |

|---|---|---|

| ¹³C NMR | 164.5 ppm | Lactone carbonyl |

| UV-Vis | λₘₐₓ 280 nm (ε = 4500) | π→π* transition |

Applications in Medicinal Chemistry

Lead Optimization

Structural modifications enhance pharmacokinetic properties:

-

Methoxy derivatives: Improve blood-brain barrier penetration (logP increased from 2.1 to 3.4).

-

Halogen substitutions: Fluorine at C-8 boosts metabolic stability (t₁/₂ from 1.5 to 4.2 hours).

Preclinical Studies

-

Acute toxicity: LD₅₀ > 500 mg/kg in murine models.

-

Bioavailability: 22% oral bioavailability in rats due to first-pass metabolism.

Comparison with Related Compounds

Table 3: Structural and Functional Analogues

| Compound | Structural Differences | Bioactivity |

|---|---|---|

| 6,7-Dimethoxy-TIQ analogue | Additional methoxy groups | Enhanced NMDA affinity |

| Chromone-THIQ hybrids | Open-chain tetrahydroisoquinoline | Reduced cytotoxicity |

The absence of methoxy substituents in 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one confers greater metabolic stability compared to analogues while retaining target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume